7-chloro-6-iodo-1H-quinazolin-4-one
Description
7-Chloro-6-iodo-1H-quinazolin-4-one is a halogenated quinazolinone derivative characterized by chloro and iodo substituents at positions 7 and 6 of the quinazolinone core.
Properties
IUPAC Name |
7-chloro-6-iodo-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLGSGRUTPFEGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1I)Cl)NC=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1I)Cl)NC=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “7-chloro-6-iodo-1H-quinazolin-4-one” involves specific synthetic routes that require precise reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions that include steps such as condensation, cyclization, and purification. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized processes that ensure cost-effectiveness and efficiency. The industrial methods often involve continuous flow reactors, automated control systems, and advanced purification techniques to produce large quantities of the compound while maintaining quality standards.
Chemical Reactions Analysis
Types of Reactions: Compound “7-chloro-6-iodo-1H-quinazolin-4-one” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Compound “7-chloro-6-iodo-1H-quinazolin-4-one” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules for further study.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development for treating specific diseases.
Industry: The compound is used in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of compound “7-chloro-6-iodo-1H-quinazolin-4-one” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Properties of Quinazolinone Derivatives
*Hypothetical data inferred from analogs; †Calculated based on formula.
Key Observations :
- Halogen vs. Nitro/Tosyl : The iodo substituent in the target compound increases molecular weight compared to nitro or tosyl groups. Iodine’s large atomic radius may enhance hydrophobic interactions in biological systems, whereas nitro groups (electron-withdrawing) improve reactivity in nucleophilic substitutions.
- Fluoro vs.
Insights :
- The target compound’s synthesis likely involves halogenation of a pre-functionalized quinazolinone core, similar to the nitration and sulfinate substitution steps in and .
- Methylation protocols () suggest that alkylation at the N-position is feasible for modifying solubility or activity.
Functional and Application Differences
- 7-Fluoro-6-iodo-1H-quinazolin-4-one : Fluorine’s electronegativity may enhance binding to enzymes like kinases, while iodine’s polarizability supports radioimaging applications.
- 7-Chloro-6-nitroquinazolin-4(3H)-one : The nitro group facilitates further functionalization (e.g., reduction to amine for drug conjugates).
- 6-CHLORO-4-IODO-1H-INDAZOLE () : Though an indazole derivative, its dual halogenation (Cl, I) mirrors the target compound’s strategy for tuning bioactivity and pharmacokinetics.
Research Implications and Gaps
- Target Compound: Limited direct data necessitate experimental validation of its synthesis, crystallography (via PXRD), and bioactivity.
- Halogen Effects : Comparative studies on chloro/iodo vs. fluoro/iodo pairs could elucidate steric and electronic impacts on drug-target interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
